molecular formula C10H11N3OS B253871 5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

Cat. No. B253871
M. Wt: 221.28 g/mol
InChI Key: GGXNDGVVECHMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazolopyrimidine family, which has been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is not fully understood. However, several studies have suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile has been shown to have several biochemical and physiological effects. The compound has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to have antioxidant activity, which may help protect cells from oxidative stress. Additionally, the compound has been reported to have analgesic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. However, the compound has several limitations for lab experiments. One of the major limitations is its low solubility in water, which may limit its bioavailability in vivo. Additionally, the compound has been reported to have low stability under acidic conditions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile. One of the major future directions is the development of new therapeutic agents based on the compound. Several studies have reported the potential of the compound for the treatment of various diseases, and further research is needed to explore its full therapeutic potential. Additionally, future studies may focus on improving the solubility and stability of the compound, which may enhance its bioavailability and efficacy in vivo. Finally, future research may focus on elucidating the exact mechanism of action of the compound, which may provide insights into its diverse biological activities.

Synthesis Methods

There are several methods for synthesizing 5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile. One of the most commonly used methods is the reaction of 2-aminothiazole with ethyl acetoacetate followed by the reaction with propyl bromide and sodium ethoxide. The resulting product is then treated with acetic anhydride and sodium azide to yield the final compound.

Scientific Research Applications

5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile has been extensively studied for its potential therapeutic applications. Several studies have reported its antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

5-oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C10H11N3OS/c1-2-3-8-7(6-11)9(14)13-4-5-15-10(13)12-8/h2-5H2,1H3

InChI Key

GGXNDGVVECHMJG-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)N2CCSC2=N1)C#N

Canonical SMILES

CCCC1=C(C(=O)N2CCSC2=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.